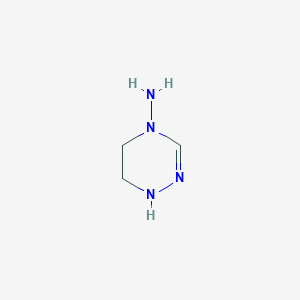
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro-: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of resin-supported thioamides with excess hydrazine monohydrate in hot dioxane can yield a series of derivatives . Another method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, followed by conversion into various amides, sulfonamides, ureas, and thioureas .
Industrial Production Methods:
Industrial production of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted triazines.
Applications De Recherche Scientifique
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase Cθ, which plays a role in various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another heterocyclic compound with similar biological activities.
1,3,5-Triazine: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
1,2,4-Triazin-3(2H)-one: A related compound with different chemical properties and applications.
Uniqueness:
1,2,4-Triazin-4(1H)-amine, 5,6-dihydro- is unique due to its specific structure and the range of reactions it can undergo. Its ability to form various derivatives through oxidation, reduction, and substitution reactions makes it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
62578-36-3 |
|---|---|
Formule moléculaire |
C3H8N4 |
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
5,6-dihydro-1H-1,2,4-triazin-4-amine |
InChI |
InChI=1S/C3H8N4/c4-7-2-1-5-6-3-7/h3,5H,1-2,4H2 |
Clé InChI |
DYIWUTDYCYMQDS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



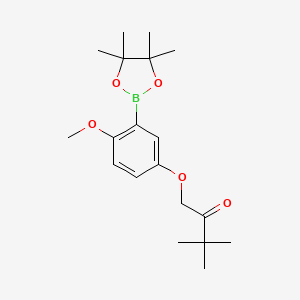
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)


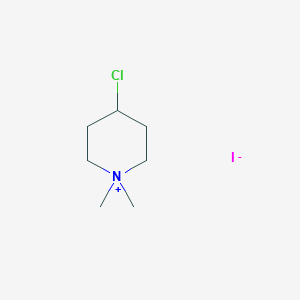
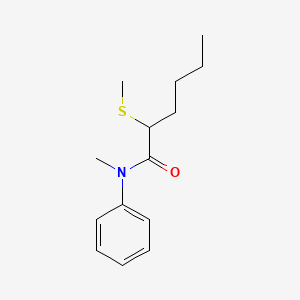
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)
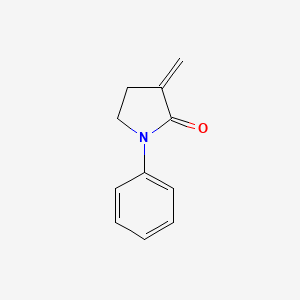
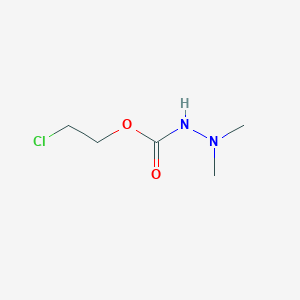


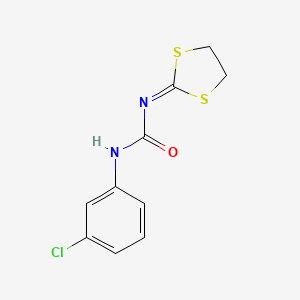
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
